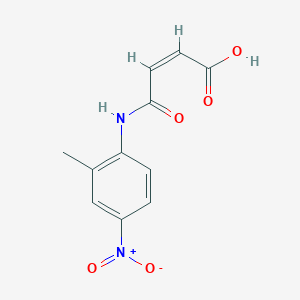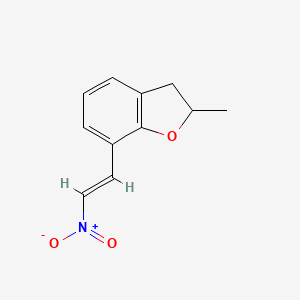
3-(2-Methyl-4-nitro-phenylcarbamoyl)-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methyl-4-nitro-phenylcarbamoyl)-acrylic acid is an organic compound that features a unique combination of functional groups, including a nitro group, a carbamoyl group, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-4-nitro-phenylcarbamoyl)-acrylic acid typically involves the following steps:
Nitration: The starting material, 2-methyl aniline, undergoes nitration to introduce the nitro group at the para position.
Carbamoylation: The nitrated product is then reacted with phosgene or a suitable carbamoyl chloride to form the carbamoyl derivative.
Acryloylation: Finally, the carbamoyl derivative is subjected to acryloylation using acryloyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-4-nitro-phenylcarbamoyl)-acrylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The acrylic acid moiety can be hydrogenated to form the corresponding saturated acid.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamoyl group.
Major Products Formed
Oxidation: 3-(2-Methyl-4-aminophenylcarbamoyl)-acrylic acid.
Reduction: 3-(2-Methyl-4-nitro-phenylcarbamoyl)-propionic acid.
Substitution: Various substituted carbamoyl derivatives.
Scientific Research Applications
3-(2-Methyl-4-nitro-phenylcarbamoyl)-acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-4-nitro-phenylcarbamoyl)-acrylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The carbamoyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The acrylic acid moiety can participate in Michael addition reactions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methyl-4-nitro-phenylcarbamoyl)-propionic acid: Similar structure but with a saturated acid moiety.
3-(2-Methyl-4-aminophenylcarbamoyl)-acrylic acid: Similar structure but with an amino group instead of a nitro group.
3-(2-Methyl-4-nitro-phenylcarbamoyl)-acrylamide: Similar structure but with an amide group instead of an acid group.
Uniqueness
3-(2-Methyl-4-nitro-phenylcarbamoyl)-acrylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and acrylic acid moieties allows for diverse chemical transformations and potential therapeutic applications.
Properties
IUPAC Name |
(Z)-4-(2-methyl-4-nitroanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-7-6-8(13(17)18)2-3-9(7)12-10(14)4-5-11(15)16/h2-6H,1H3,(H,12,14)(H,15,16)/b5-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJLYPZBDPQQEO-PLNGDYQASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethyl]-2-imidazolidinone](/img/structure/B5425548.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B5425561.png)
![(5E)-5-[[4-[3-(2-butan-2-ylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5425568.png)
![N-(4-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5425570.png)
![4-methyl-N-{2-[2-(3-nitrophenyl)vinyl]-8-quinolinyl}benzenesulfonamide](/img/structure/B5425574.png)
![2-{[4-ETHYL-5-(4-ISOBUTOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5425582.png)
![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-ethyl-2-thienyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5425587.png)
![methyl (Z)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoate](/img/structure/B5425596.png)

![methyl 2-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5425614.png)
![1-[(1R,2R)-1-amino-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-3-(1,3-benzodioxol-5-yl)propan-1-one](/img/structure/B5425616.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]propanamide](/img/structure/B5425635.png)
methanone](/img/structure/B5425646.png)
